molecular formula C26H20N4O2 B11461340 2-{3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-(quinolin-2-yl)-1H-1,2,4-triazol-5-yl}phenol

2-{3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-(quinolin-2-yl)-1H-1,2,4-triazol-5-yl}phenol

Cat. No.: B11461340
M. Wt: 420.5 g/mol
InChI Key: PGZOQRVIOATFDY-FOWTUZBSSA-N
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Description

2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-(QUINOLIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a quinoline moiety, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-(QUINOLIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation of quinoline derivatives with triazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups.

    Reduction: Reduction reactions can target the quinoline and triazole rings, potentially altering their electronic properties.

    Substitution: Substitution reactions, especially electrophilic aromatic substitution, can occur on the phenyl and quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the triazole ring is particularly significant due to its bioisosteric properties.

Medicine

Medicinally, this compound and its derivatives are explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders. The quinoline and triazole moieties are known for their pharmacological activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-(QUINOLIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves interactions with specific molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. The quinoline and triazole rings play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 2-hydroxyquinoline and 4-hydroxyquinoline share structural similarities with the quinoline moiety.

    Triazole Derivatives: Compounds like 1,2,4-triazole and its substituted derivatives are structurally related to the triazole ring in the compound.

Uniqueness

The uniqueness of 2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-(QUINOLIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL lies in its combination of the quinoline, triazole, and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H20N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-quinolin-2-yl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C26H20N4O2/c1-32-20-14-10-18(11-15-20)12-16-24-28-26(21-7-3-5-9-23(21)31)30(29-24)25-17-13-19-6-2-4-8-22(19)27-25/h2-17,31H,1H3/b16-12+

InChI Key

PGZOQRVIOATFDY-FOWTUZBSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=NC5=CC=CC=C5C=C4

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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